N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-chlorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c15-10-4-3-5-11(8-10)21(19,20)9-14(18)17-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNZBMHWJOTYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 3-chlorobenzenesulfonyl chloride.
Acylation Reaction: 2-chloroaniline is reacted with acetic anhydride to form N-(2-chlorophenyl)acetamide.
Sulfonylation: The N-(2-chlorophenyl)acetamide is then treated with 3-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenyl rings can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: Used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Material Science: Investigated for its potential use in the synthesis of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions of chlorine substituents on aromatic rings significantly influence electronic and steric properties:
- N-(2,4-Dichlorophenyl)-2-[(2-chlorophenyl)sulfonyl]acetamide (CAS 339107-72-1, ): Differs in the substitution pattern (2,4-dichloro on the aniline ring vs. 2-chloro in the target compound).
- N-(3-Chlorophenyl)-2-[(2-hydroxybenzazepin-3-yl)sulfanyl]acetamide (CAS 1007692-17-2, ):
Table 1: Substituent Effects on Key Properties
*Calculated based on molecular formula C₁₄H₁₀Cl₃NO₃S.
Sulfur-Containing Functional Groups
The nature of sulfur-linked groups profoundly impacts reactivity and bioactivity:
- Sulfonyl (-SO₂-) vs. Sulfanyl (-S-): Sulfonyl groups enhance polarity and thermal stability, as seen in the target compound and ’s analog, which share high melting points (>200°C inferred from similar compounds in ).
- Thiadiazole and Thiazolidinone Derivatives (): Compounds like 2-(3-chlorophenyl)-N-(5-mercapto-thiadiazol-2-yl)acetamide () incorporate heterocyclic rings, enabling π-π stacking and additional hydrogen-bonding sites. These features are absent in the target compound, which relies solely on sulfonyl and chloro groups for interactions .
Biological Activity
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide is an organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : CHClNOS
- CAS Number : 339107-17-4
- Functional Groups : Acetamide, chlorophenyl, and sulfonyl groups
This unique arrangement allows for diverse interactions with biological targets, making it a candidate for further investigation in drug development.
Synthesis
The synthesis of this compound typically involves the following reaction:
- Reactants : 2-chloroaniline and 3-chlorobenzenesulfonyl chloride.
- Reagents : Acetyl chloride as an acylating agent.
- Conditions : The reaction is usually performed under reflux in solvents such as dichloromethane or toluene.
- Purification : Techniques like recrystallization or column chromatography are employed to isolate the product.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in inhibiting specific enzymes and receptors.
Enzyme Inhibition Studies
Recent studies have shown that this compound may interact with bacterial collagenases, which are critical for tissue remodeling and bacterial virulence:
| Bacterial Strain | Inhibition Constant (K) (μM) |
|---|---|
| C. histolyticum | 11.6 ± 0.4 |
| B. cereus | 0.10 ± 0.02 |
| ColA-CU | 3.4 ± 4 |
These findings suggest that the compound has broad-spectrum inhibitory potency against bacterial targets, comparable to established antibiotics .
The precise mechanism of action remains under investigation; however, it is hypothesized that the sulfonyl group may facilitate interactions through hydrogen bonding or coordination with metal ions, influencing various biochemical pathways.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of similar acetamide derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 10 to 12 μg/mL against strains like Staphylococcus aureus and Escherichia coli, indicating moderate activity .
- Therapeutic Potential : The compound is being explored as a potential therapeutic agent due to its structural characteristics that may allow modulation of enzyme activity involved in disease processes.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future exploration include:
- Detailed mechanistic studies to clarify interaction pathways with biological targets.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.
Q & A
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves nucleophilic substitution or coupling reactions. A method analogous to sulfonyl-containing compounds (e.g., ) uses sulfonyl chloride intermediates reacted with substituted anilines under anhydrous conditions. Critical parameters include:
- Use of triethylamine as a base to neutralize HCl byproducts .
- Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .
- Temperature control (e.g., 273 K) to minimize side reactions . Purification via recrystallization or column chromatography is recommended for high-purity yields .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) and acetamide linkage (NH resonance ~δ 10 ppm) .
- IR spectroscopy : Identification of sulfonyl (S=O stretches ~1350–1150 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .
- X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings, critical for understanding molecular interactions .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
Initial screening should focus on:
- In vitro antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition studies : Target enzymes like β-lactamases or kinases, given structural similarities to penicillin derivatives .
- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
Contradictions often arise from substituent effects or experimental variability. Strategies include:
- Structure-activity relationship (SAR) analysis : Compare bioactivity of analogs with varying substituents (e.g., chloro vs. fluoro groups) to identify critical moieties .
- Standardized protocols : Control solvent systems (e.g., DMSO concentration in assays) and cell line selection to reduce variability .
- Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry to validate target binding affinities .
Q. What computational methods are used to model interactions between this compound and biological targets?
Advanced approaches include:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox reactivity and MESP maps for electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding poses with proteins (e.g., penicillin-binding proteins) using software like AutoDock Vina, guided by crystallographic data .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .
Q. What strategies improve regioselectivity in introducing sulfonyl groups during synthesis?
Regioselectivity can be enhanced via:
- Directing groups : Use meta-chloro substituents on phenyl rings to steer sulfonation to the para position .
- Catalytic systems : Employ Lewis acids (e.g., AlCl₃) to activate sulfonyl chloride electrophiles .
- Microwave-assisted synthesis : Reduce reaction times and improve yield homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
